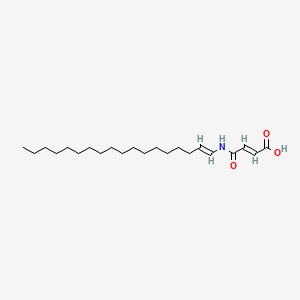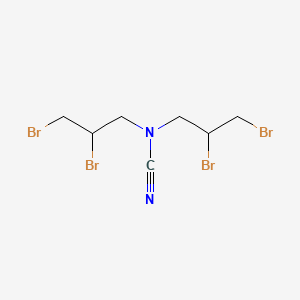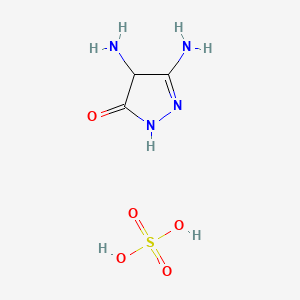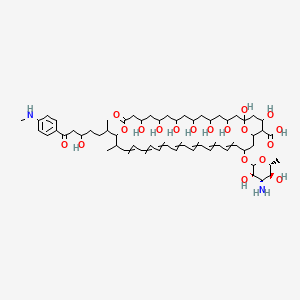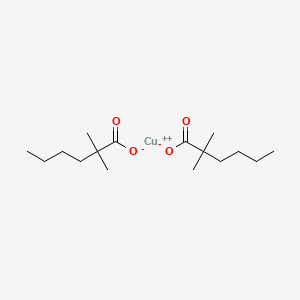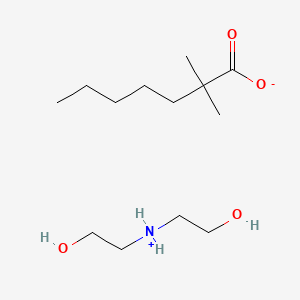
Bis(2-hydroxyethyl)ammonium dimethylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)ammonium dimethylheptanoate: is a chemical compound with the molecular formula C13H29NO4 and a molecular weight of 263.37 g/mol . This compound is known for its unique structure, which includes both hydroxyethyl and ammonium groups, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium dimethylheptanoate typically involves the reaction of dimethylheptanoic acid with bis(2-hydroxyethyl)amine . The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium dimethylheptanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ammonium group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids , while reduction can produce amines or alcohols .
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium dimethylheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)ammonium dimethylheptanoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and ammonium groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(2-hydroxyethyl)ammonium dimethylheptanoate include:
- Bis(2-hydroxyethyl)ammonium acetate
- Bis(2-hydroxyethyl)ammonium chloride
- Bis(2-hydroxyethyl)ammonium sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxyethyl and dimethylheptanoate groups. This unique structure imparts specific chemical properties and reactivity, making it particularly useful in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
97334-74-2 |
|---|---|
Molecular Formula |
C13H29NO4 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;2,2-dimethylheptanoate |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-4-5-6-7-9(2,3)8(10)11;6-3-1-5-2-4-7/h4-7H2,1-3H3,(H,10,11);5-7H,1-4H2 |
InChI Key |
CTUKSWRPOXUNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C(=O)[O-].C(CO)[NH2+]CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


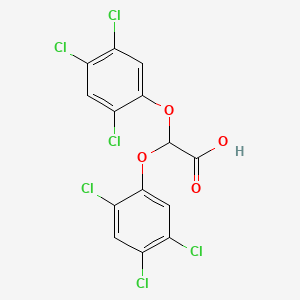
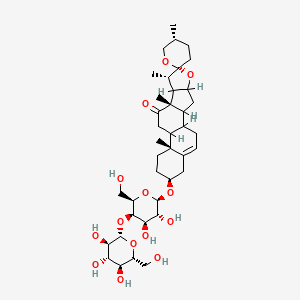

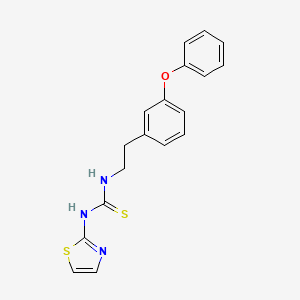
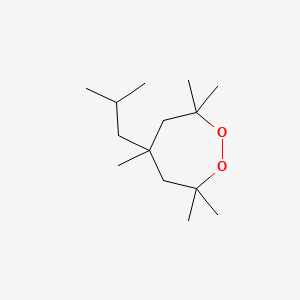
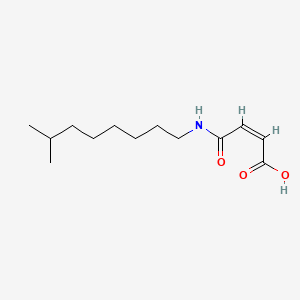
![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
